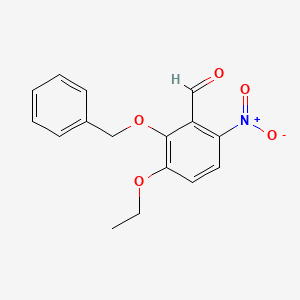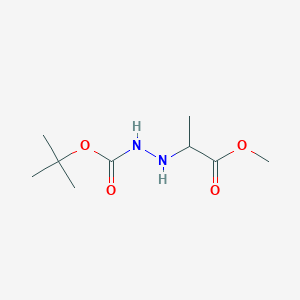
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate
Übersicht
Beschreibung
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is an organic compound with the molecular formula C10H20N2O4. This compound is known for its applications in organic synthesis and medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-bromo-1-methoxypropane under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, often at elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Substituted hydrazinecarboxylates with various nucleophiles attached.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: Similar structure but with a different functional group, used in similar synthetic applications.
tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate: Another related compound with a benzyl group, used as an intermediate in pharmaceutical synthesis.
Uniqueness
tert-Butyl 2-(1-methoxy-1-oxopropan-2-yl)hydrazinecarboxylate is unique due to its specific hydrazinecarboxylate functional group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of bioactive molecules and pharmaceuticals, offering unique properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(7(12)14-5)10-11-8(13)15-9(2,3)4/h6,10H,1-5H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCDZXAVTXLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


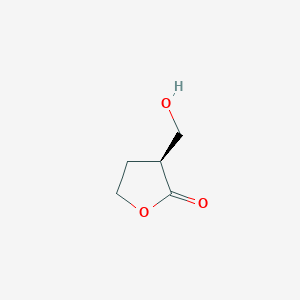
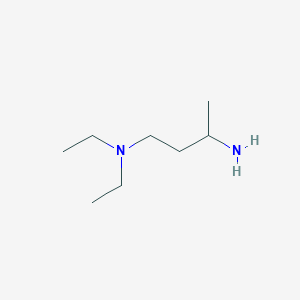
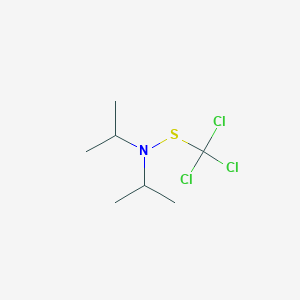
![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole](/img/structure/B3230390.png)
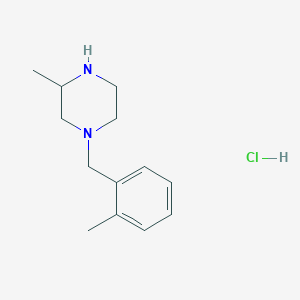
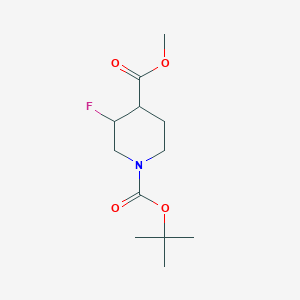

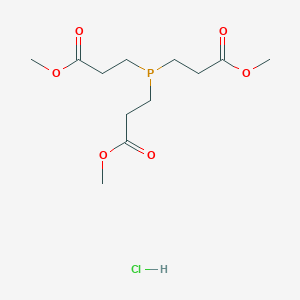
![1H-Benzo[de]naphthacene, eicosahydro-2,6a,12-trimethyl-4,9-bis(1-methylethyl)-, (2R,3aR,4R,6aS,7aR,8aS,9S,12R,12aS,13aS,13bR,13cR)-rel-](/img/structure/B3230426.png)
![5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3230433.png)
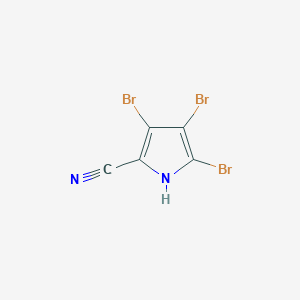
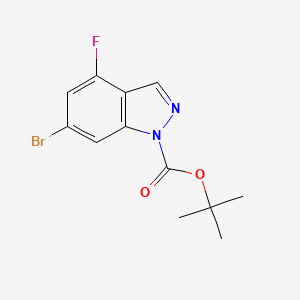
![Tert-butyl[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3230469.png)
